molecular formula C14H15NO B15317993 3-(Naphthalen-2-yl)morpholine

3-(Naphthalen-2-yl)morpholine

Cat. No.: B15317993
M. Wt: 213.27 g/mol
InChI Key: VLXYLAZNLPGNOH-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)morpholine is a chemical compound that belongs to the class of organic compounds known as morpholines. Morpholines are characterized by a six-membered ring containing one oxygen atom and one nitrogen atom. This particular compound features a naphthalene moiety attached to the morpholine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yl)morpholine typically involves the reaction of 2-naphthol with morpholine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where 2-naphthol is reacted with morpholine under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Naphthalen-2-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of naphthalene-2-carboxylic acid.

  • Reduction: Formation of 3-(Naphthalen-2-yl)methanol.

  • Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)morpholine has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Naphthalen-2-yl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • 3-(Phenyl)morpholine

  • 3-(Benzyl)morpholine

  • 3-(Methyl)morpholine

  • 3-(Ethyl)morpholine

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-naphthalen-2-ylmorpholine

InChI

InChI=1S/C14H15NO/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-16-8-7-15-14/h1-6,9,14-15H,7-8,10H2

InChI Key

VLXYLAZNLPGNOH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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